molecular formula C11H15NO B11914598 N,N-Dimethylisochroman-1-amine

N,N-Dimethylisochroman-1-amine

Katalognummer: B11914598
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: ZGCSEQWFEKUTRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethylisochroman-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a nitrogen atom bonded to two methyl groups and an isochroman ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N,N-Dimethylisochroman-1-amine involves the reductive amination of isochroman-1-one with dimethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    N-Dimethylation: Another approach involves the N-dimethylation of isochroman-1-amine using formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: N,N-Dimethylisochroman-1-amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, alkoxides.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines.

    Substitution: Various substituted isochroman derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N,N-Dimethylisochroman-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins.

Wirkmechanismus

The mechanism by which N,N-Dimethylisochroman-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Vergleich Mit ähnlichen Verbindungen

    N,N-Dimethylethanamine: A tertiary amine with a simpler structure, lacking the isochroman ring.

    N-Methylisochroman-1-amine: A secondary amine with one methyl group attached to the nitrogen atom.

    Isochroman-1-amine: A primary amine with no methyl groups attached to the nitrogen atom.

Uniqueness: N,N-Dimethylisochroman-1-amine is unique due to the presence of both the isochroman ring and the dimethylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

N,N-dimethyl-3,4-dihydro-1H-isochromen-1-amine

InChI

InChI=1S/C11H15NO/c1-12(2)11-10-6-4-3-5-9(10)7-8-13-11/h3-6,11H,7-8H2,1-2H3

InChI-Schlüssel

ZGCSEQWFEKUTRW-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1C2=CC=CC=C2CCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.